3-(3-Chlorophenyl)-5-methoxypyridine
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Overview
Description
The compound “3-(3-Chlorophenyl)-5-methoxypyridine” belongs to a class of organic compounds known as chlorophenyl compounds . These are aromatic compounds containing a phenyl group substituted with a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “3-(3-Chlorophenyl)-5-methoxypyridine” were not found, similar compounds such as piperazine derivatives have been synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Structural Analysis and Quantum Chemical Methods
The compound closely related to 3-(3-Chlorophenyl)-5-methoxypyridine, namely 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, has been characterized using various spectroscopic and crystallographic techniques. Quantum chemical methods such as DFT calculations were employed to examine the molecular geometry and vibrational frequencies, demonstrating that the optimized geometry and theoretical vibration frequencies are in good agreement with experimental data. This study highlights the application of quantum chemical methods in understanding the structural properties of complex molecules (Alaşalvar et al., 2014).
Nitration and Synthetic Pathways
Research on the nitration of 3-chloro-5-methoxypyridine N-oxide reported the production of mononitration and dinitropyridine derivatives under various conditions. This study illustrates the chemical reactivity and potential pathways for synthesizing nitro derivatives of the compound, which could be relevant in the development of new materials or pharmaceuticals (Bissell & Swansiger, 1987).
Synthesis and Characterization
Another study focused on the synthesis of 3-Methoxy-5-chloro-2,6-dinitropyridine from 3,5-dichloropyridine, demonstrating the compound's potential as an intermediate for further chemical transformations. The product's structure was confirmed through IR, 1H NMR, MS, and elemental analysis, emphasizing the importance of comprehensive characterization in chemical synthesis (Jianlong, 2007).
Application in Fluorescence Microscopy
In a related field, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a thiol-reactive luminophore with a long luminescence lifetime and large Stokes shift, was demonstrated to accumulate in mitochondria. This study shows the potential application of pyridine derivatives in bioimaging and fluorescence microscopy, contributing to our understanding of cellular processes (Amoroso et al., 2008).
Future Directions
While specific future directions for “3-(3-Chlorophenyl)-5-methoxypyridine” were not found, research into similar compounds continues to be a promising direction. For example, new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized as potential anticonvulsant and analgesic agents .
properties
IUPAC Name |
3-(3-chlorophenyl)-5-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-15-12-6-10(7-14-8-12)9-3-2-4-11(13)5-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKYBRUMFDLSFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742951 |
Source
|
Record name | 3-(3-Chlorophenyl)-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-methoxypyridine | |
CAS RN |
1373232-84-8 |
Source
|
Record name | 3-(3-Chlorophenyl)-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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